4-Ethynyl-2,6-difluoropyridine
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Overview
Description
4-Ethynyl-2,6-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N and a molecular weight of 139.1 g/mol . This compound is characterized by the presence of ethynyl and difluoro substituents on the pyridine ring, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,6-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C), which yields a mixture of fluorinated pyridines . Another approach involves the use of nucleophilic substitution reactions, where 4-bromo-2,6-difluoropyridine undergoes substitution with ethynyl groups through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yields. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The ethynyl group can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Fluorinating Agents: AlF3, CuF2
Catalysts: Palladium-based catalysts for cross-coupling reactions
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products:
Substituted Pyridines: Products with various nucleophiles replacing the fluorine atoms
Coupled Products: Products formed from cross-coupling reactions with different aryl or alkyl groups.
Scientific Research Applications
4-Ethynyl-2,6-difluoropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,6-difluoropyridine involves its interaction with molecular targets through its ethynyl and difluoro substituents. These groups can influence the electron distribution within the molecule, affecting its reactivity and binding affinity to various targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
2,6-Difluoropyridine: Lacks the ethynyl group, making it less reactive in cross-coupling reactions.
4-Bromo-2,6-difluoropyridine: Contains a bromine atom instead of an ethynyl group, used as an intermediate in the synthesis of 4-Ethynyl-2,6-difluoropyridine.
4′-Ethynyl-2-fluoro-2′-deoxyadenosine: A nucleoside analog with antiviral properties, highlighting the importance of ethynyl and fluoro substituents in bioactivity.
Uniqueness: this compound is unique due to the combination of ethynyl and difluoro substituents, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo various cross-coupling reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C7H3F2N |
---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
4-ethynyl-2,6-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-3-6(8)10-7(9)4-5/h1,3-4H |
InChI Key |
WOCGLYLQVGRGIT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC(=C1)F)F |
Origin of Product |
United States |
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